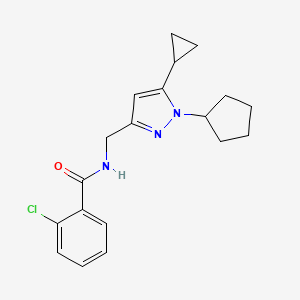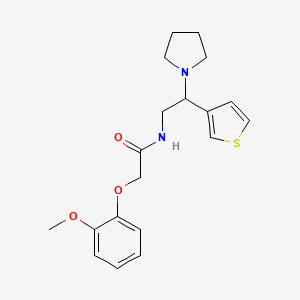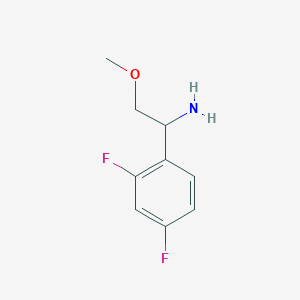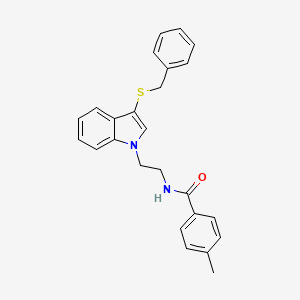
Pyrrolidine-2-ylideneacetic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine-2-ylideneacetic acid methyl ester is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17. It is a type of pyrrole ester, which are often used in the food, fragrance, cosmetic, coating, and pharmaceutical sectors as flavoring and aroma ingredients .
Synthesis Analysis
The synthesis of pyrrole esters, including Pyrrolidine-2-ylideneacetic acid methyl ester, can be achieved through a simple enzymatic approach using Novozym 435 for transesterification . The reaction conditions are optimized considering factors such as lipase type, solvent, lipase load, molecular sieves, substrate molar ratio of esters to alcohol, reaction temperature, reaction duration, and speed of agitation .Molecular Structure Analysis
The molecular structure of Pyrrolidine-2-ylideneacetic acid methyl ester is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Chemical Reactions Analysis
The chemical reactions involving Pyrrolidine-2-ylideneacetic acid methyl ester are primarily enzymatic processes such as esterification, interesterification, thioesterification, and transesterification . These processes are catalyzed by enzymes such as lipases and esterases .科学的研究の応用
Fungicide Application
“Methyl (2Z)-2-pyrrolidin-2-ylideneacetate” is a key component in the synthesis of Trifloxystrobin , a widely used fungicide . Trifloxystrobin has a low aqueous solubility and a low volatility, and it is not expected to leach into groundwater . It is highly toxic to birds, fish, and aquatic invertebrates, but less toxic to honeybees and earthworms .
Flow Synthesis of 2-Methylpyridines
This compound is used in the flow synthesis of 2-Methylpyridines . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .
Anti-viral Drug Discovery
“Methyl (2Z)-2-pyrrolidin-2-ylideneacetate” is used in the synthesis of inhibitor N3 , an irreversible peptide-like inhibitor of the main protease (MPRO) of SARS-CoV-2 . This makes it a potential candidate for anti-viral drug discovery.
Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts
This compound is used in the asymmetric synthesis of pyrrolidine-based organocatalysts . These organocatalysts have emerged as a very powerful tool for the facile construction of complex molecular architectures .
Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds
The pyrrolidine ring in “Methyl (2Z)-2-pyrrolidin-2-ylideneacetate” is a versatile scaffold for novel biologically active compounds . It is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives
“Methyl (2Z)-2-pyrrolidin-2-ylideneacetate” is used in direct catalytic amidations from carboxylic acid and ester derivatives . This process is crucial in the synthesis of amides, which are ubiquitous functional groups in biological systems and chemical fields such as polymers, materials, and natural products .
将来の方向性
The future directions in the research and application of Pyrrolidine-2-ylideneacetic acid methyl ester could involve further exploration of its biological activities and potential use in medicine . There is also a growing interest in preparing pyrrole esters due to their unique aromatic organoleptic qualities .
特性
IUPAC Name |
methyl (2Z)-2-pyrrolidin-2-ylideneacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)5-6-3-2-4-8-6/h5,8H,2-4H2,1H3/b6-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVWLHHVKYUADU-WAYWQWQTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\1/CCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride](/img/structure/B2975146.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-chloro-N-(2-methoxyethyl)pyridine-4-carboxamide](/img/structure/B2975150.png)


![5-Methyl-7-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2975156.png)


![2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2975162.png)
![2-((6,8-Dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B2975163.png)
